hept-4-enoic acid

CAS No.: 35194-37-7

Cat. No.: VC18416217

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35194-37-7 |

|---|---|

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | hept-4-enoic acid |

| Standard InChI | InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9) |

| Standard InChI Key | KFXPOIKSDYRVKS-UHFFFAOYSA-N |

| Canonical SMILES | CCC=CCCC(=O)O |

Introduction

Molecular Structure and Physicochemical Properties

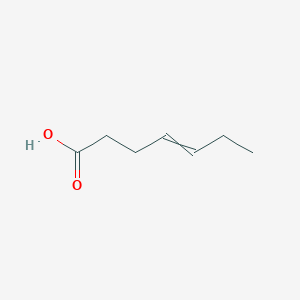

Hept-4-enoic acid, systematically named (E)-hept-4-enoic acid under IUPAC nomenclature, features a seven-carbon chain with a carboxylic acid group at the first position and a double bond between carbons 4 and 5 . Its molecular structure is defined by the SMILES notation CCC=CCCC(=O)O, reflecting the trans configuration of the double bond.

Key Molecular Data

The compound’s fundamental properties are summarized below:

| Property | Value |

|---|---|

| CAS Number | 35194-37-7 |

| Molecular Formula | |

| Molecular Weight | 128.17 g/mol |

| Exact Mass | 128.08400 |

| PSA (Polar Surface Area) | 37.30 Ų |

| LogP (Octanol-Water) | 1.82 |

These values indicate moderate hydrophobicity and polarity, making it soluble in organic solvents like isopropanol and ethyl acetate . The double bond’s position influences its reactivity, particularly in electrophilic additions and reductions.

Synthesis and Production Methods

Greener Olefination via Wittig Reaction

Recent advances emphasize sustainable synthesis. A 2019 study demonstrated the Wittig reaction using levulinic acid (LA), a biomass-derived platform chemical, to produce alkenoic acids . Key steps include:

-

Wittig Salt Preparation: Triphenylphosphine reacts with alkyl halides to form phosphonium salts.

-

Olefination: LA reacts with the Wittig salt in isopropanol under mild basic conditions (NaHCO₃), yielding 4-methyl-hept-4-enoic acid derivatives .

This method reduces toxicity by replacing hazardous solvents and simplifies purification, achieving 70–85% yields under optimized conditions .

Chemical Reactivity and Applications in Organic Synthesis

Hydrolysis and Esterification

The carboxylic acid group undergoes typical reactions:

-

Esterification: With ethanol, it forms hept-4-enoate esters, useful in fragrance formulations.

-

Hydrolysis: Acid-catalyzed hydrolysis regenerates the parent acid, critical for recycling intermediates.

Reduction and Oxidation

-

Catalytic Hydrogenation: The double bond is reduced to produce heptanoic acid, a saturated analog used in lubricants.

-

Oxidation: Ozonolysis cleaves the double bond, yielding shorter-chain dicarboxylic acids for polymer synthesis .

Wittig Reaction Applications

Hept-4-enoic acid’s olefin moiety enables its use in constructing complex molecules. For instance, it participates in cross-coupling reactions to synthesize α,β-unsaturated ketones, valuable in pharmaceutical intermediates .

Industrial Applications and Regulatory Landscape

Flavor and Fragrance Industry

The compound’s volatile esters contribute to fruity and floral notes, though applications remain exploratory due to synthesis costs .

Regulatory Considerations

Under HS Code 2916190090, hept-4-enoic acid falls under "unsaturated acyclic monocarboxylic acids," subject to 6.5% MFN tariffs and 17% VAT . Regulatory compliance requires certificates for import/export, emphasizing quality control in industrial use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume